molecular formula C7H7BrN2O2 B582019 (3-Amino-5-bromopyridin-2-yl)acetic acid CAS No. 886373-11-1

(3-Amino-5-bromopyridin-2-yl)acetic acid

Cat. No.: B582019
CAS No.: 886373-11-1
M. Wt: 231.049
InChI Key: RLXAYGGCRBEJQZ-UHFFFAOYSA-N
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Description

(3-Amino-5-bromopyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, featuring both amino and bromine substituents on the pyridine ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-bromopyridin-2-yl)acetic acid typically involves the bromination of 2-amino-5-bromopyridine followed by the introduction of the acetic acid group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of (3-Amino-5-bromopyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents can influence its binding affinity and specificity towards molecular targets . The acetic acid moiety can also play a role in its solubility and transport within biological systems .

Comparison with Similar Compounds

Uniqueness: (3-Amino-5-bromopyridin-2-yl)acetic acid is unique due to the presence of both amino and bromine substituents on the pyridine ring along with an acetic acid moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields .

Biological Activity

(3-Amino-5-bromopyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7BrN2O2. It features a pyridine ring substituted with both amino and bromine groups, along with an acetic acid moiety. This unique structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and bromine substituents can significantly influence its binding affinity and specificity towards molecular targets, which may modulate enzymatic activities or receptor functions in biological systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar pyridine structures have demonstrated effective inhibition of pathogens such as Escherichia coli and Staphylococcus aureus at concentrations ranging from 0.25 mg/mL to 1 mg/mL .

Anti-inflammatory Properties

In addition to its antimicrobial potential, this compound has been investigated for its anti-inflammatory properties. Research indicates that derivatives of this compound may inhibit pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases .

Case Studies and Experimental Findings

  • Antibacterial Screening : A study evaluated the antibacterial activity of various compounds related to this compound against E. coli, Pseudomonas aeruginosa, and Bacillus cereus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.3 µM against Gram-negative bacteria .
  • Cytotoxicity Assessments : In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. These studies revealed that at specific concentrations, the compound could induce cytostatic effects without causing significant cell death, highlighting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structural modifications of this compound play a crucial role in determining its biological activity. Variations in substituents on the pyridine ring can enhance or diminish its pharmacological effects. For example, compounds with additional halogen substitutions have shown increased potency against specific bacterial strains compared to their non-halogenated counterparts .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Amino and bromine substituents on pyridineAntimicrobial, anti-inflammatory
2-Amino-5-bromopyridine Lacks acetic acid moietyLimited versatility in synthesis
5-Bromo-2-pyridinecarboxylic acid Different substitution patternVaries in reactivity and applications

Properties

IUPAC Name

2-(3-amino-5-bromopyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXAYGGCRBEJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718853
Record name (3-Amino-5-bromopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886373-11-1
Record name (3-Amino-5-bromopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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